![molecular formula C23H32N6O2 B2627851 3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione CAS No. 898464-37-4](/img/structure/B2627851.png)
3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They are common structural units in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure . Their structures are typically characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as HRMS, IR, 1H, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be predicted using various computational methods. For example, the boiling point, density, and acidity coefficient (pKa) can be predicted .Scientific Research Applications
Cardiovascular Activity
The compound and its derivatives have been explored for cardiovascular activities, including antiarrhythmic and hypotensive effects. Specifically, some derivatives have shown strong prophylactic antiarrhythmic activity and hypotensive activity, with weak affinity for alpha1 and alpha2 receptors (Chłoń-Rzepa et al., 2004).
Antimycobacterial Properties
Derivatives of the compound have been synthesized targeting Mycobacterium tuberculosis. These derivatives disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects. Notably, a cluster of these derivatives showed promising activity against Mycobacterium tuberculosis, surpassing the potencies of some existing drugs like Ethambutol (Konduri et al., 2020).
Antiasthmatic Activity
The compound's derivatives have also been synthesized and evaluated for their antiasthmatic activity. Specifically, they have been studied for vasodilator activity, contributing to the development of anti-asthmatic agents. Some derivatives have demonstrated significant activity compared to standard treatments, suggesting their potential as potent anti-asthmatic compounds (Bhatia et al., 2016).
Antiviral Activity
Diketopiperazine derivatives of the compound have shown modest antiviral activity against influenza A (H1N1) virus, indicating their potential in antiviral therapy (Wang et al., 2013).
Antiproliferative and Erythroid Differentiation
Piperazine derivatives have been tested for their antiproliferative properties and the ability to induce erythroid differentiation in K-562 human chronic myelogenous leukemia cells, demonstrating notable inhibition of cell proliferation (Saab et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-17(2)16-27-12-14-28(15-13-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,17H,7,10-16H2,1-3H3,(H,25,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAWVPCLYNVVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2627768.png)
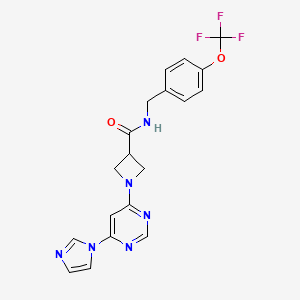
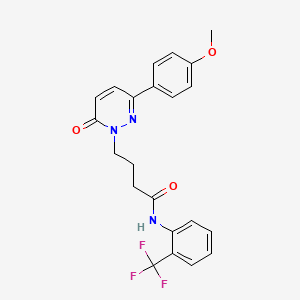
![Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2627773.png)

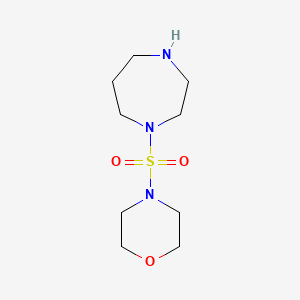

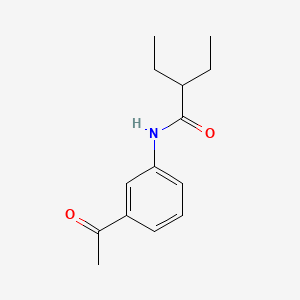

![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)
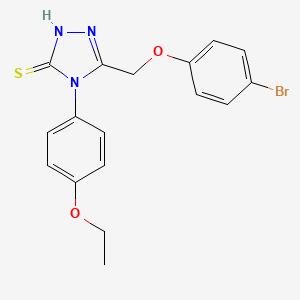
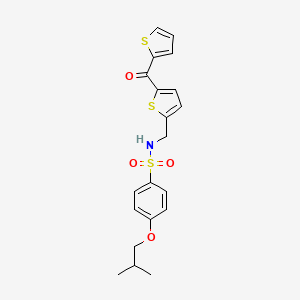
![Methyl 4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B2627785.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2627787.png)